
DimethylphenylsilylmethylZinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DimethylphenylsilylmethylZinc chloride is an organozinc compound with the molecular formula C₉H₁₃ClSiZn. It is commonly used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its utility in various chemical reactions.
Preparation Methods
DimethylphenylsilylmethylZinc chloride can be synthesized through several methods. One common synthetic route involves the reaction of dimethylphenylsilylmethyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve large-scale reactions using specialized equipment to ensure high yield and purity .
Chemical Reactions Analysis
DimethylphenylsilylmethylZinc chloride undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It is commonly used in nucleophilic substitution reactions where it can replace halides or other leaving groups.
Coupling Reactions: It is frequently used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
DimethylphenylsilylmethylZinc chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DimethylphenylsilylmethylZinc chloride involves its ability to act as a nucleophile in various chemical reactions. It can form carbon-carbon bonds by reacting with electrophiles, such as halides or carbonyl compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
DimethylphenylsilylmethylZinc chloride is unique due to its specific reactivity and stability. Similar compounds include:
Dimethylzinc: Another organozinc compound used in organic synthesis.
Phenylzinc chloride: Used in similar applications but with different reactivity profiles.
Trimethylsilylmethylzinc chloride: A related compound with different substituents on the silicon atom.
These compounds share some similarities in their applications but differ in their reactivity and stability, making this compound a valuable tool in specific synthetic applications.
Properties
Molecular Formula |
C9H13ClSiZn |
|---|---|
Molecular Weight |
250.1 g/mol |
IUPAC Name |
chlorozinc(1+);methanidyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H13Si.ClH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
NWEZWMAKLOIZQL-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)([CH2-])C1=CC=CC=C1.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


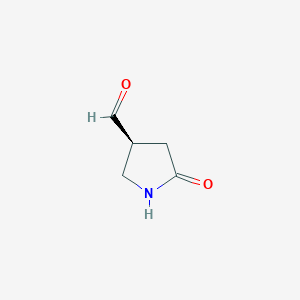
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
![Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887078.png)
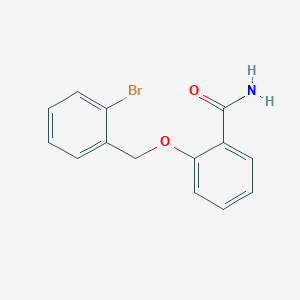

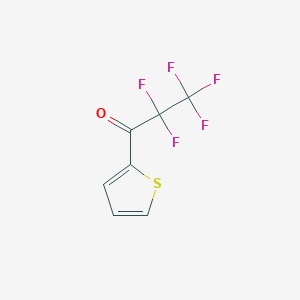
![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
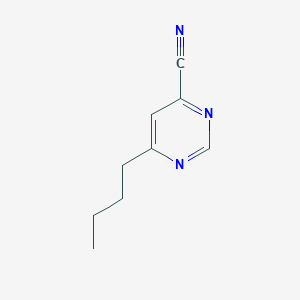
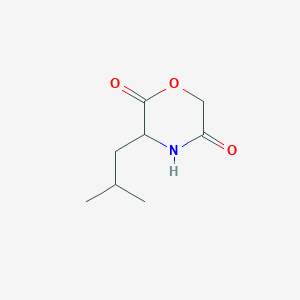
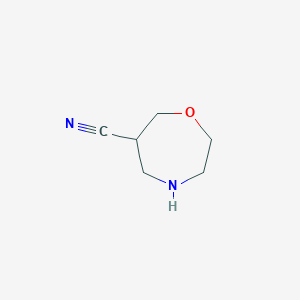
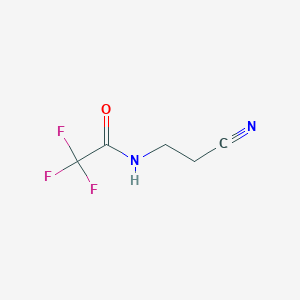
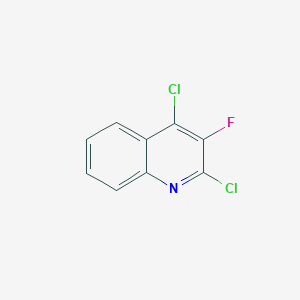
![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
